N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide
Description
N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic amide derivative featuring a phenylfuran moiety linked to a propanamide backbone, with a 4-acetamidophenyl substituent.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)22-17-7-9-18(10-8-17)23-21(25)14-12-19-11-13-20(26-19)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
VWYBNSBMRHSYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-phenylfuran-2-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dichloromethane as a solvent, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The pathways involved include the inhibition of the arachidonic acid cascade, which is crucial in the inflammatory response.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The primary analog for comparison is N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide (ChemDiv ID: J048-0044), which shares the core 3-(5-phenylfuran-2-yl)propanamide structure but differs in the substituent on the phenyl ring (methyl vs. acetamido). Additional analogs include propargyl amides (e.g., 3-(4-methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide), which highlight variations in the alkyl chain and substituent electronic properties .
Table 1: Structural and Property Comparison
*Estimated based on structural similarity to the methylphenyl analog.
Functional Group Impact on Properties
- Acetamido vs. However, increased molecular weight (~349 vs. 305 g/mol) may reduce bioavailability .
- Furan-Phenyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
